molecular formula C19H19N3OS B5759796 1-(5-Benzylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)butan-1-one

1-(5-Benzylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)butan-1-one

Cat. No.: B5759796
M. Wt: 337.4 g/mol
InChI Key: AHCCKVKBIWMZPQ-UHFFFAOYSA-N
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Description

1-(5-Benzylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)butan-1-one is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. The 1,2,4-triazole scaffold is a core moiety in many marketed and investigational drugs, including antifungal agents, pesticides, anticancer drugs, and anti-inflammatory agents .

Preparation Methods

The synthesis of 1-(5-Benzylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)butan-1-one can be achieved through a multi-step process. One common method involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines . The reaction conditions typically involve the use of absolute ethanol and glacial acetic acid under reflux for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Benzylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)butan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the agricultural industry as a potential pesticide .

Mechanism of Action

The mechanism of action of 1-(5-Benzylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the biosynthesis of essential biomolecules in bacteria, leading to antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and biological system.

Properties

IUPAC Name

1-(5-benzylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-2-9-17(23)22-19(24-14-15-10-5-3-6-11-15)20-18(21-22)16-12-7-4-8-13-16/h3-8,10-13H,2,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCCKVKBIWMZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(=NC(=N1)C2=CC=CC=C2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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